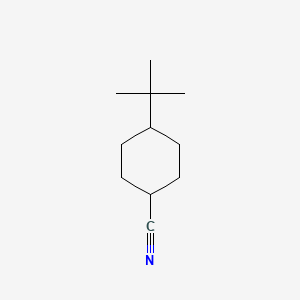

4-Tert-butylcyclohexane-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Tert-butylcyclohexane-1-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

1. Optical Activity and Stereochemistry

The preparation of optically active tert-butylcyclohexenes demonstrates the significance of 4-tert-butylcyclohexane-1-carbonitrile in studying the stereochemistry of cyclic compounds. The research focuses on understanding optical rotation and ring dissymetry through carbon-13 NMR spectral data and ORD-curves (Sadozai, Lepoivre, Dommisse, & Alderweireldt, 2010).

2. Catalysis and Chemical Synthesis

Studies in hydrogenation of tert-butylphenols over charcoal-supported rhodium catalysts in supercritical carbon dioxide solvent provide insights into the stereoselectivity of hydrogenation processes involving this compound derivatives (Hiyoshi, Rode, Sato, Tetsuka, & Shirai, 2007).

3. NMR Spectroscopy and Molecular Geometry

Research on the proton spectra of tert-butylcyclohexane derivatives has provided valuable information on molecular geometry and the influence of the tert-butyl group on chemical shifts. This is crucial in understanding the structural properties of compounds like this compound (Haddon & Jackman, 1973).

4. Advanced Materials Synthesis

The development of new polymers and materials, such as cardo poly(bisbenzothiazole)s and poly(ether imide)s, utilizes 4-tert-butylcyclohexane derivatives as key intermediates, indicating the compound's role in material science (Huang, Xu, & Yin, 2006); (Liaw, Hsu, & Liaw, 2001).

5. Solid-State Reactions and Catalysis

Investigations into solid-state reactions, such as keto-enolic tautomerization and catalytic hydrogenation, highlight the significance of this compound in understanding reaction mechanisms in the solid phase (Lamartine, 1992); (Sabra & Lamartine, 1993).

Mecanismo De Acción

Target of Action

4-Tert-butylcyclohexane-1-carbonitrile is primarily used as a reagent in organic synthesis . Its primary targets are alkyl halides, with which it reacts to form alcohols or ethers .

Mode of Action

The mode of action of this compound involves its role as a Grignard reagent . Grignard reagents are alkoxides of magnesium that react with alkyl halides to form alcohols or ethers . In this process, this compound interacts with its targets, resulting in the formation of new compounds .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of alcohols and ethers from alkyl halides . This process is a key step in many organic synthesis pathways, and the downstream effects include the production of a variety of organic compounds .

Pharmacokinetics

Like other grignard reagents, it is likely to have low bioavailability due to its reactivity and the conditions required for its use .

Result of Action

The molecular and cellular effects of this compound’s action are the formation of alcohols or ethers from alkyl halides . This transformation is a fundamental reaction in organic chemistry and is used in the synthesis of a wide range of compounds .

Propiedades

IUPAC Name |

4-tert-butylcyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGIZGGCJCFYKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate](/img/structure/B2632047.png)

![2-phenyl-7-(pyrrolidine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2632049.png)

![2-(2-fluorophenoxy)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2632050.png)

![1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2632051.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2632057.png)

![1-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2632064.png)

![(5-Methyl-1-phenylpyrazol-4-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2632067.png)

![N-(4-ethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2632069.png)